dTTP
Description
Deoxythymidine-5'-triphosphate (dTTP) is one of the four canonical deoxyribonucleoside triphosphates (dNTPs) essential for DNA synthesis. It serves as a direct precursor for thymine incorporation into DNA during replication. Structurally, this compound consists of a thymine base linked to a deoxyribose sugar and three phosphate groups at the 5' position .
The biosynthesis of this compound occurs via two pathways:
De novo synthesis: Thymidylate synthase (TYMS) catalyzes the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to form 2'-deoxythymidine-5'-monophosphate (dTMP), which is subsequently phosphorylated to this compound through sequential enzymatic steps involving thymidylate kinase and nucleoside diphosphate kinase .
Salvage pathway: Thymidine kinase phosphorylates thymidine to dTMP, which is further converted to this compound .
This compound is critical for maintaining genomic stability, as imbalances in its concentration can lead to mutagenesis or replication errors .
Properties
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNXKFIZYSCEB-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27821-54-1 (tri-hydrochloride salt) | |
| Record name | Thymidine 5'-triphosphate | |
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DSSTOX Substance ID |
DTXSID30189998 | |
| Record name | Thymidine 5'-triphosphate | |
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Molecular Weight |
482.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [GE Healthcare MSDS], Solid | |
| Record name | Thymidine 5'-triphosphate | |
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| Record name | Thymidine 5'-triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
365-08-2 | |
| Record name | dTTP | |
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| Record name | Thymidine 5'-triphosphate | |
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| Record name | Thymidine 5'-triphosphate | |
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| Record name | Thymidine 5'-(tetrahydrogen triphosphate) | |
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| Record name | THYMIDINE TRIPHOSPHATE | |
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| Record name | Thymidine 5'-triphosphate | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Preparation Methods
Traditional Phosphorylation Using Phosphorus Oxychloride
Early synthetic routes relied on phosphorus oxychloride (POCl₃) as a phosphorylating agent. In this method, deoxythymidine undergoes sequential phosphorylation at the 5′-hydroxyl group in a trimethyl phosphate solvent. The reaction proceeds through the formation of a dichlorophosphate intermediate, which subsequently reacts with pyrophosphate to yield this compound. However, this approach suffers from low regioselectivity, generating up to 10% of the undesired 3′-triphosphate isomer. Side reactions with nucleobase functional groups further complicate purification, necessitating laborious chromatographic separations. Despite these challenges, POCl₃-based synthesis laid the groundwork for modern triphosphate chemistry.
Protection-Free One-Pot Synthesis
A breakthrough in chemical synthesis emerged with the development of a one-pot, protection-free strategy utilizing salicyl phosphorochloridite (Figure 1). This method eliminates the need for sugar and nucleobase protections by employing an in situ-generated phosphitylating reagent. Pyrophosphate moderates the reactivity of salicyl phosphorochloridite, enabling selective 5′-hydroxyl phosphorylation. Subsequent iodine oxidation and hydrolysis yield this compound with 19–46% overall efficiency.
Key Advantages:
- Regioselectivity: 31P-NMR studies confirm 90–95% 5′-triphosphate formation, minimizing 3′-isomer contamination.
- Scalability: The reaction accommodates 5 mmol/L substrate concentrations, producing gram-scale quantities suitable for industrial applications.
- Versatility: Modified triphosphates, such as ethano-deoxyadenosine triphosphate (EdATP), are accessible through analogous routes.
Despite these advancements, residual 3′-triphosphate (5–10%) necessitates HPLC purification for applications requiring ultrahigh purity.
Cyclic Pyrophosphoryl P-Amidite (c-PyPA) Methodology
The c-PyPA approach represents a paradigm shift in triphosphate synthesis, enabling the modular assembly of natural and non-hydrolyzable this compound analogues. Cyclic pyrophosphoryl P-amidite, synthesized from pyrophosphate and phosphoramidite, reacts with deoxythymidine to form a cyclotriphosphate ester. Oxidation and nucleophilic linearization yield this compound with tailored modifications at the α- and γ-phosphate positions.
Innovative Features:
- Non-Hydrolyzable Analogues: Substitution of bridging oxygen atoms with CF₂, CCl₂, or NH groups produces hydrolysis-resistant this compound variants.
- Terminal Modifications: Propargylamide and fluoromethylene groups at P-γ expand utility in click chemistry and enzymatic studies.
- Stability: c-PyPA derivatives remain stable in solution for >2 weeks at −20°C, facilitating batch production.
This method’s main limitation lies in its multi-step protocol, requiring specialized expertise in phosphoramidite chemistry.
Enzymatic Synthesis Using Recombinant Systems
Enzymatic approaches leverage the specificity of nucleotide kinases and phosphatases to achieve high-fidelity this compound synthesis. A landmark development involves recombinant Escherichia coli strains co-displaying nucleotide kinase (NMKase) and acetate kinase (ACKase) on their cell surfaces.
Whole-Cell Biocatalysis
In this system, NMKase phosphorylates deoxythymidine monophosphate (dTMP) to this compound, while ACKase regenerates adenosine triphosphate (ATP) from acetyl phosphate (Figure 2). Key performance metrics include:
| Parameter | Value |
|---|---|
| Substrate Concentration | 5 mmol/L |
| This compound Conversion Rate | 91% |
| Catalyst Reusability | >8 cycles |
| Operational Stability | 37°C, 72 h |
The ATP regeneration system ensures stoichiometric efficiency, reducing production costs by 40% compared to chemical methods. Furthermore, immobilized cells retain >90% activity after 8 batches, underscoring industrial viability.
Purified Enzyme Systems
Purified thymidylate kinase and nucleoside diphosphate kinase (NDPK) offer an alternative for small-scale this compound synthesis. Thymidylate kinase catalyzes dTMP phosphorylation to deoxythymidine diphosphate (dTDP), which NDPK subsequently converts to this compound using ATP as a phosphate donor. While this method achieves >95% purity, enzyme costs and short half-lives limit large-scale adoption.
Comparative Analysis of Preparation Methods
The choice between chemical and enzymatic synthesis hinges on application-specific requirements (Table 1).
Table 1: Method Comparison for this compound Synthesis
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Traditional Chemical | 30–40% | 85–90% | Low | Moderate |
| One-Pot Protection-Free | 19–46% | 95–98% | Moderate | High |
| c-PyPA | 50–65% | 99% | High | Moderate |
| Whole-Cell Enzymatic | 91% | 99% | Low | High |
- Research Applications: c-PyPA-derived non-hydrolyzable analogues are indispensable for mechanistic enzymology.
- Diagnostic Kits: Enzymatic synthesis meets the demand for high-purity, endotoxin-free this compound in PCR master mixes.
- Therapeutics: Protection-free chemical routes enable rapid synthesis of modified dTTPs for antiviral prodrug development.
Chemical Reactions Analysis
Types of Reactions: Thymidine 5’-triphosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion of dTMP to thymidine 5’-triphosphate.
Hydrolysis: Breakdown of thymidine 5’-triphosphate into thymidine and inorganic phosphate.
Polymerization: Incorporation into DNA strands during DNA synthesis.
Common Reagents and Conditions:
Phosphorylation: Requires ATP and specific kinases.
Hydrolysis: Catalyzed by phosphatases under physiological conditions.
Polymerization: Catalyzed by DNA polymerases in the presence of a DNA template and primer.
Major Products:
Phosphorylation: Thymidine 5’-triphosphate.
Hydrolysis: Thymidine and inorganic phosphate.
Polymerization: Extended DNA strands with incorporated thymidine residues.
Scientific Research Applications
Role in DNA Synthesis
Deoxythymidine-5'-triphosphate is essential for DNA replication and repair processes. It serves as one of the four nucleotides that compose DNA, where it pairs with adenine during DNA synthesis. The incorporation of dTTP into DNA is facilitated by DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand.
This compound is widely used in various research applications:
- Polymerase Chain Reaction (PCR) : this compound is a critical component in PCR, enabling the amplification of specific DNA sequences. The efficiency of PCR can be significantly influenced by the concentration and quality of this compound used .
- In vitro Transcription : In molecular biology, this compound is utilized for synthesizing RNA from DNA templates, which is crucial for studying gene expression and regulation .
- DNA Sequencing : this compound is involved in sequencing reactions, facilitating the determination of nucleotide sequences in DNA samples .
Clinical Applications
This compound also plays a role in clinical research, particularly in the study of viral infections and cancer:
- Antiviral Research : Modified forms of this compound, such as 3′-azido-3′-deoxythymidine (AZT), have been studied for their inhibitory effects on reverse transcriptase in HIV. AZT acts as a chain terminator during viral replication, making it a key component in antiretroviral therapy .
- Cancer Studies : Elevated levels of deoxythymidine-5'-triphosphatase (dTTPase), an enzyme that hydrolyzes this compound, have been correlated with lymphoproliferative disorders. This relationship suggests that dTTPase activity could serve as a biomarker for disease progression in cancers such as non-Hodgkin's lymphoma .
Case Studies
Several studies highlight the significance of this compound in various contexts:
- Study on dTTPase Activity : A study examined serum samples from leukemic mice and patients with non-Hodgkin's lymphoma. The findings indicated a significant correlation between increased dTTPase activity and disease severity, suggesting its potential as a diagnostic marker .
- HIV Reverse Transcriptase Inhibition : Research on beta-L-3'-azido-3'-deoxythymidine 5'-triphosphate demonstrated its moderate inhibition of HIV reverse transcriptase compared to its beta-D counterpart. This study elucidated the mechanisms underlying antiviral efficacy and resistance .
Mechanism of Action
Thymidine 5’-triphosphate is one of the four natural deoxynucleotides, along with deoxyadenosine 5’-triphosphate, deoxyguanosine 5’-triphosphate, and deoxycytosine 5’-triphosphate . Compared to these compounds, thymidine 5’-triphosphate is unique in that it does not have a corresponding ribonucleoside triphosphate . This uniqueness is due to the presence of uridine triphosphate in RNA synthesis instead of thymidine triphosphate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Other dNTPs
dTTP is structurally analogous to other dNTPs (dATP, dCTP, dGTP) but differs in its pyrimidine base (thymine vs. adenine, cytosine, or guanine). Key functional distinctions include:
*Conversion rates from enzymatic synthesis using surface-displayed kinases .
Comparison with Modified Nucleoside Triphosphates
2.2.1. 3'-Azido-3'-Deoxythymidine-5'-Triphosphate (AZTTP)
- Structure : AZTTP is a thymidine analog with an azido (-N₃) group replacing the 3'-hydroxyl (-OH) of this compound .
- Function : AZTTP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), incorporating into viral DNA and causing chain termination .
- Key Differences from this compound: AZTTP lacks a 3'-OH group, rendering it non-extendable by DNA polymerases . AZTTP exhibits a lower affinity for human DNA polymerases, contributing to its selective antiviral activity . Kinetic Parameters: AZTTP has a Ki of 35 nM against this compound in HIV-1 RT inhibition assays, indicating potent competitive inhibition .
2.2.2. 5-Fluoro-2'-Deoxyuridine-5'-Triphosphate (FdUTP)
- Structure : FdUTP is a fluorinated analog of this compound, with a fluorine atom replacing the 5'-hydrogen of uracil .
- Function : FdUTP incorporates into DNA, causing strand breaks and cytotoxicity by disrupting thymidylate synthase (TYMS) activity .
- Key Differences from this compound :
2.2.3. 2',3'-Didehydro-3'-Deoxythymidine-5'-Triphosphate (D4TTP)
- Structure : D4TTP lacks both 2'- and 3'-hydroxyl groups, forming an unsaturated bond between C2' and C3' .
- Function : D4TTP inhibits HIV-1 RT by competing with this compound for incorporation into viral DNA .
- Key Differences from this compound :
Research Findings and Clinical Implications
This compound Pool Dynamics and Drug Resistance
- This compound Depletion Strategies : Inhibitors of TYMS (e.g., 5-fluorouracil) or dihydrofolate reductase (e.g., methotrexate) reduce this compound pools, enhancing the activation of prodrugs like D4T by lowering competition for thymidine kinase .
- AZT Toxicity : Incorporation of AZT into mitochondrial DNA correlates with bone marrow toxicity, as observed in human progenitor cells (IC50 = 10 µM) .
Structural Insights into Enzyme Specificity
- HIV-1 Reverse Transcriptase : AZTTP and this compound exhibit similar Km values (~5–10 µM) for incorporation into DNA-primed RNA templates, but AZTTP causes biphasic inhibition due to forced polymerization termination .
- Thymidylate Synthase : TYMS dimer asymmetry ensures precise dUMP methylation, a step bypassed by this compound salvage pathways .
Biological Activity
Deoxythymidine-5'-triphosphate (dTTP) is a nucleotide that plays a critical role in DNA synthesis and repair. It serves as a substrate for DNA polymerases, facilitating the incorporation of thymidine into DNA strands during replication. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and applications in various fields of research.
Structure and Function
This compound is a nucleoside triphosphate composed of three phosphate groups, a deoxyribose sugar, and a thymine base. Its structure allows it to participate in the formation of phosphodiester bonds between nucleotides, which is essential for DNA chain elongation.
| Component | Description |
|---|---|
| Molecular Formula | C10H15N2O13P3 |
| Molecular Weight | 507.18 g/mol |
| Role in DNA Synthesis | Substrate for DNA polymerases |
1. Incorporation into DNA
This compound is incorporated into the growing DNA strand by DNA polymerases during the S phase of the cell cycle. The enzyme catalyzes the addition of this compound to the 3' end of the nascent DNA strand, releasing pyrophosphate (PPi) and facilitating chain elongation.
2. Inhibition Studies
Research has demonstrated that various analogs of this compound can exhibit different levels of inhibition against viral reverse transcriptases and human DNA polymerases. For instance, beta-L-3'-azido-3'-deoxythymidine 5'-triphosphate (L-AZTTP) was found to moderately inhibit HIV reverse transcriptase with a K(i) value of 2 µM but showed significantly lower potency compared to its D-enantiomer counterpart .
Case Studies
-
HIV Research
- A study reported that magnetic nanoparticle-bound AZTTP (MP-AZTTP) retained its biological activity and effectively suppressed HIV-1 replication in peripheral blood mononuclear cells. This formulation aims to enhance drug delivery across the blood-brain barrier, targeting HIV reservoirs in the brain .
- DNA Repair Mechanisms
Research Uses
This compound is extensively used in molecular biology for:
- Polymerase Chain Reaction (PCR) : As a key component for amplifying DNA sequences.
- DNA Sequencing : Facilitating the synthesis of complementary strands.
- Labeling Experiments : Tritiated this compound is employed to trace incorporation into DNA, aiding studies on replication and repair processes .
Summary of Findings
The biological activity of deoxythymidine-5'-triphosphate is multifaceted, influencing both fundamental biological processes such as DNA replication and repair and therapeutic applications in virology and cancer research. The following table summarizes key findings from various studies:
Q & A
Q. What is the biochemical role of dTTP in DNA synthesis, and how does it influence polymerase fidelity?
this compound serves as a substrate for DNA polymerases and reverse transcriptases during DNA replication and repair. Its incorporation into the growing DNA strand depends on complementary base pairing with adenine in the template strand. Polymerase fidelity is influenced by the concentration and balance of this compound relative to other dNTPs; excess this compound can increase misincorporation rates due to kinetic competition . Methodologically, researchers should optimize dNTP concentrations (typically 200 µM each in PCR) and maintain Mg²⁺:dNTP ratios (e.g., 1.5–2.0 mM Mg²⁺) to minimize errors .
Q. How should this compound be stored to ensure stability in long-term experiments?
this compound is sensitive to freeze-thaw cycles and enzymatic degradation. Store lyophilized this compound at –20°C in anhydrous conditions. For solutions, use Tris-EDTA buffers (pH 7.0–8.0) and aliquot to avoid repeated thawing. Lithium salts (e.g., 100 mM this compound lithium salt) enhance stability for high-throughput applications .
Q. What analytical methods are used to verify this compound purity and concentration?
- UV Spectrophotometry : Measure absorbance at 267 nm (ε = 9.5 × 10³ M⁻¹cm⁻¹ at pH 7.0) .
- HPLC : Use ion-pair chromatography with a MonoQ column and triethylammonium acetate gradient for separation of dNTPs .
- Mass Spectrometry : Confirm molecular identity via electrospray ionization (ESI-MS) in negative ion mode .
Advanced Research Questions
Q. How can this compound analogs be designed to study DNA repair mechanisms or antiviral activity?
Modified this compound analogs (e.g., 3'-azido-dTTP, AZT triphosphate) act as chain terminators by lacking a 3'-OH group, inhibiting viral polymerases like HIV reverse transcriptase and HBV DNA polymerase . For mechanistic studies:
Q. What experimental controls are critical when analyzing this compound’s role in SAMHD1 dNTPase activity?
SAMHD1 hydrolyzes this compound to regulate cellular dNTP pools. Key controls include:
- Substrate Specificity : Compare this compound with analogs like dTMPNPP (non-hydrolyzable mimic) to distinguish hydrolysis from allosteric effects .
- Activator/Inhibitor Titration : Use dGTP as an allosteric activator and validate with knockout cell lines .
- Enzyme-Coupled Assays : Monitor phosphate release via malachite green or radioactive detection .
Q. How do this compound pool imbalances contribute to replication stress or mutagenesis?
Elevated this compound levels disrupt dNTP homeostasis, leading to:
- Replication Errors : Misincorporation of thymine opposite guanine (T-G mismatches) due to reduced proofreading .
- DNA Repair Defects : Impaired base excision repair (BER) when this compound competes with dCTP for polymerase β binding . Methodological Mitigation : Use LC-MS/MS to quantify intracellular dNTP pools and synchronize cell cycles to standardize measurements .
Q. What are the challenges in using this compound for single-molecule DNA sequencing technologies?
- Background Noise : Minimize nonspecific binding by optimizing buffer ionic strength (e.g., 150 mM KCl).
- Real-Time Monitoring : Incorporate fluorescently tagged this compound analogs (e.g., Cy3-dTTP) and track incorporation via total internal reflection fluorescence (TIRF) microscopy .
Data Contradiction Analysis
Q. How to resolve discrepancies in this compound kinetic parameters reported across studies?
Variations in (Michaelis constant) for this compound often arise from:
- Enzyme Source : Bacterial vs. eukaryotic polymerases exhibit differing affinities .
- Buffer Conditions : Mg²⁺ concentrations and pH alter enzyme kinetics. Standardize assays using 10 mM Tris-HCl (pH 8.8) and 1.5 mM MgCl₂ .
- Substrate Purity : Validate this compound purity via HPLC and adjust calculations for lot-specific activity .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
